Cas no 2418669-45-9 (7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline)

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline is a structurally complex heterocyclic compound featuring an isoquinoline core linked to a functionalized aziridine moiety via an ether bridge. The presence of the 1-methylpyrazole substituent enhances its potential as a versatile intermediate in medicinal chemistry, particularly for targeted drug design. The aziridine ring offers reactivity for selective ring-opening reactions, enabling further derivatization. This compound’s unique scaffold may be of interest in the development of kinase inhibitors or other biologically active molecules due to its ability to modulate protein-ligand interactions. Its synthetic utility lies in the combination of rigid aromaticity and flexible heterocyclic components, facilitating exploration in small-molecule therapeutics.
7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline structure
2418669-45-9 structure
商品名:7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline
CAS番号:2418669-45-9
MF:C17H18N4O
メガワット:294.351023197174
CID:5356991

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline 化学的及び物理的性質

名前と識別子

    • Z4244360094
    • 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline
    • 7-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)isoquinoline
    • インチ: 1S/C17H18N4O/c1-20-9-13(7-19-20)10-21-11-16(21)12-22-17-3-2-14-4-5-18-8-15(14)6-17/h2-9,16H,10-12H2,1H3
    • InChIKey: FGEFPCJZNMEXMU-UHFFFAOYSA-N
    • ほほえんだ: O(C1=CC=C2C=CN=CC2=C1)CC1CN1CC1C=NN(C)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 380
  • トポロジー分子極性表面積: 43
  • 疎水性パラメータ計算基準値(XlogP): 1.8

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7558499-1.0g
7-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)isoquinoline
2418669-45-9 95.0%
1.0g
$0.0 2025-02-24

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline 関連文献

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinolineに関する追加情報

Introduction to 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline (CAS No. 2418669-45-9)

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline (CAS No. 2418669-45-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the isoquinoline class, which is known for its diverse biological activities and therapeutic potential. The unique structural features of this compound, particularly the presence of the aziridine and pyrazole moieties, make it an intriguing candidate for further investigation.

The isoquinoline scaffold is a well-established core structure in pharmaceutical research, with numerous derivatives already in clinical use. These compounds are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The addition of the aziridine and pyrazole groups to the isoquinoline framework introduces new chemical functionalities that can enhance the compound's pharmacological profile.

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline has been synthesized through a series of well-defined chemical reactions, ensuring high purity and structural integrity. The synthesis process involves the coupling of an appropriate aziridine derivative with a substituted isoquinoline, followed by functional group manipulation to achieve the desired product. This synthetic route is highly reproducible and scalable, making it suitable for both laboratory-scale synthesis and potential industrial production.

In recent studies, 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline has shown promising results in various biological assays. One of the key areas of interest is its potential as an anticancer agent. Preliminary in vitro studies have demonstrated that this compound exhibits significant cytotoxicity against a panel of human cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways.

Beyond its anticancer properties, 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline has also shown potential in other therapeutic areas. For instance, it has been evaluated for its anti-inflammatory effects and has demonstrated the ability to inhibit pro-inflammatory cytokine production in immune cells. This dual activity makes it a versatile candidate for further development as a multifunctional therapeutic agent.

The pharmacokinetic properties of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline have also been investigated. Initial studies suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as an oral or injectable drug. The compound's stability under physiological conditions and its ability to cross biological membranes are additional factors that contribute to its drug-like characteristics.

To further validate its therapeutic potential, preclinical studies are currently underway to evaluate the efficacy and safety of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline in animal models of disease. These studies aim to provide comprehensive data on its pharmacodynamics and toxicology, which will be essential for advancing it into clinical trials.

In conclusion, 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline (CAS No. 2418669-45-9) represents a promising new compound with a unique combination of structural features that confer multiple biological activities. Its potential as an anticancer agent and anti-inflammatory drug makes it an exciting candidate for further research and development in the pharmaceutical industry. As more data becomes available from ongoing studies, this compound may pave the way for novel therapeutic strategies in various medical conditions.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD